molecular formula C12H12OS2 B13081687 (4-(Methylthio)thiophen-2-yl)(phenyl)methanol

(4-(Methylthio)thiophen-2-yl)(phenyl)methanol

Cat. No.: B13081687
M. Wt: 236.4 g/mol
InChI Key: YXRXEKOOPYIBJP-UHFFFAOYSA-N
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Description

(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(methylthio)thiophene with benzaldehyde under specific conditions. One common method is the use of a Grignard reagent, where 4-(methylthio)thiophene is reacted with phenylmagnesium bromide, followed by hydrolysis to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Mechanism of Action

The mechanism of action of (4-(Methylthio)thiophen-2-yl)(phenyl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways . Additionally, the methylthio group may contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H12OS2

Molecular Weight

236.4 g/mol

IUPAC Name

(4-methylsulfanylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C12H12OS2/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

InChI Key

YXRXEKOOPYIBJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CSC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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